tert-Butyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate
Description
tert-Butyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate is a tertiary amine-containing ester with a propanoate backbone functionalized by a 2-methyl group and a 2,2-diethoxyethyl-substituted amino group. These compounds are typically used as intermediates in pharmaceutical synthesis, leveraging the tert-butyl ester group for enhanced stability and the amino-alkoxy chains for tailored reactivity .
Properties
IUPAC Name |
tert-butyl 3-(2,2-diethoxyethylamino)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO4/c1-7-17-12(18-8-2)10-15-9-11(3)13(16)19-14(4,5)6/h11-12,15H,7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYZOQODXLJAMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNCC(C)C(=O)OC(C)(C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
This route involves nucleophilic substitution of tert-butyl 2-methylpropanoate derivatives with 2,2-diethoxyethylamine. A brominated precursor, such as tert-butyl 3-bromo-2-methylpropanoate, reacts with the amine in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃).
Example Protocol :
Limitations and Optimization
Steric hindrance reduces reaction efficiency, necessitating excess amine and prolonged heating. Side products include elimination derivatives (e.g., α,β-unsaturated esters). Solvent screening reveals DMF outperforms THF or acetonitrile due to improved solubility of intermediates.
Synthetic Route 2: Reductive Amination with 2,2-Diethoxyethylamine
Catalytic Hydrogenation Strategy
A two-step process involves condensing tert-butyl 2-methyl-3-oxopropanoate with 2,2-diethoxyethylamine to form an imine, followed by hydrogenation. Rhodium catalysts (e.g., [Rh(cod)₂]BF₄) with chiral ligands (e.g., Mandyphos SL-M004-2) achieve enantioselective reduction.
Example Protocol :
Solvent and Pressure Effects
Ethanol enhances imine solubility and catalyst stability. Elevated H₂ pressure (10–15 bar) accelerates reduction but risks over-hydrogenation. Lower temperatures (40°C vs. 60°C) improve diastereoselectivity by minimizing epimerization.
Synthetic Route 3: Protection-Deprotection Strategy Using Boc Groups
Boc-Mediated Synthesis
To prevent side reactions during esterification, the amino group is protected as a tert-butoxycarbonyl (Boc) derivative. After esterification, acidic deprotection (HCl/dioxane) yields the target compound.
Example Protocol :
-
Protection : 3-Amino-2-methylpropanoic acid + Boc₂O → Boc-protected intermediate (89%).
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Esterification : Boc-intermediate + tert-butanol (DCC, DMAP) → tert-butyl ester (82%).
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Deprotection : HCl/dioxane, 0°C → tert-butyl 3-amino-2-methylpropanoate (95%).
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Alkylation : Reaction with 2-bromo-1,1-diethoxyethane (K₂CO₃, DMF) → target compound (70%).
Comparative Efficiency
While this route avoids steric challenges, the multi-step sequence reduces overall yield (∼58% vs. 90% for Route 2). Boc protection is critical for preventing Michael addition side reactions during alkylation.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Yield | 78% | 90% | 58% |
| Steps | 1 | 2 | 4 |
| Catalyst Cost | Low | High | Moderate |
| Diastereoselectivity | N/A | 95:5 | N/A |
| Scalability | Moderate | High | Low |
Route 2 offers superior yield and selectivity, making it preferable for industrial applications despite higher catalyst costs. Route 1 is optimal for small-scale synthesis, while Route 3 remains niche for sensitive substrates.
Industrial-Scale Production Considerations
Continuous Flow Systems
Microreactor technology enhances mass transfer and thermal control for Route 2, reducing reaction time (8 h vs. 24 h batch) and catalyst loading (0.3 mol% Rh).
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: It may be used in the development of new drugs or as a reagent in biochemical assays.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical parameters of tert-butyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate and its closest analogs:
Key Observations :
- In contrast, alkylamino substituents (e.g., diethylaminoethyl in CAS 1221341-67-8) may improve solubility in polar solvents .
Physicochemical Properties
- Boiling Point and Density: For tert-butyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate, predicted values include a boiling point of 309.3±27.0 °C and a density of 0.935±0.06 g/cm³, suggesting moderate volatility and compatibility with organic solvents .
- Acidity (pKa): The pKa of the amino group in the 3-ethoxypropyl analog is estimated at 9.11±0.29, indicating moderate basicity suitable for pH-sensitive reactions .
Biological Activity
tert-Butyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate is a synthetic compound with significant potential in various biological and medicinal applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H29NO4
- Molecular Weight : 275.38 g/mol
- CAS Number : 1221341-98-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor binding, which can influence various biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes.
- Receptor Modulation : It may act on neurotransmitter receptors, potentially affecting neurological functions.
In Vitro Studies
Research indicates that this compound exhibits notable biological activities in vitro. For instance, studies have shown its potential as an intermediate in drug synthesis and as a reagent in biochemical assays.
Case Studies
- Neuroprotective Effects : In a study assessing the neuroprotective properties of related compounds, it was found that certain derivatives exhibited the ability to reduce oxidative stress markers in neuronal cell cultures, suggesting a protective effect against neurodegenerative conditions .
- Anti-inflammatory Activity : Another study highlighted the compound's potential to modulate inflammatory responses by decreasing levels of pro-inflammatory cytokines like TNF-α and IL-6 in cell cultures exposed to amyloid-beta peptides .
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Neuroprotection | Reduces oxidative stress in neuronal cells | |
| Anti-inflammatory | Decreases TNF-α and IL-6 levels | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Synthesis and Applications
The synthesis of this compound involves the reaction of tert-butyl 3-amino-2-methylpropanoate with 2,2-diethoxyethanol under specific catalytic conditions. This synthetic route is crucial for producing compounds for further biological testing and applications in drug development .
Pharmacological Potential
The compound's pharmacological potential is under investigation for applications in treating neurodegenerative diseases due to its ability to inhibit amyloid-beta aggregation and modulate cholinergic activity .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of tert-Butyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate in a laboratory setting?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example, solvent choice (e.g., dichloromethane or THF) impacts reaction kinetics, while temperature (reflux vs. room temperature) influences yield and side-product formation. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the compound, as residual amines or unreacted intermediates may persist . Characterization using H NMR and IR spectroscopy confirms the presence of the tert-butyl group (1.2–1.4 ppm singlet in NMR) and the carbonyl stretch (~1730 cm in IR) .
Q. How can researchers effectively characterize tert-Butyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : H NMR identifies the tert-butyl group (9H singlet at ~1.3 ppm) and the diethoxyethyl moiety (δ 3.4–3.7 ppm for ethoxy protons). C NMR resolves the carbonyl carbon (~170 ppm) and quaternary carbons in the tert-butyl group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and fragmentation patterns, such as loss of the tert-butoxy group (Δm/z = 57) .
Q. What purification techniques are most effective for isolating tert-Butyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate from complex reaction mixtures?
- Methodological Answer :
- Liquid-Liquid Extraction : Separates polar byproducts (e.g., unreacted amines) using aqueous HCl (pH adjustment) and organic solvents .
- Chromatography : Flash chromatography with silica gel and a 10–30% ethyl acetate/hexane gradient achieves >95% purity. Preparative HPLC (C18 column, acetonitrile/water) resolves stereoisomers if present .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of tert-Butyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate in novel reaction environments?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways, such as nucleophilic substitution at the ethoxy group or tert-butyl cleavage. Transition state analysis identifies energy barriers, while molecular dynamics simulations predict solvent effects (e.g., polar aprotic vs. protic solvents) . ICReDD’s feedback loop integrates experimental data (e.g., failed reactions) to refine computational models, reducing trial-and-error cycles .
Q. How do structural modifications to the tert-butyl or diethoxyethyl groups influence the compound’s stability under varying pH conditions?
- Methodological Answer :
- pH Stability Studies :
| Modification | pH Range Tested | Half-Life (t) | Degradation Pathway |
|---|---|---|---|
| tert-Butyl → methyl | 1–12 | 2 h (pH 1) | Acid-catalyzed ester hydrolysis |
| Diethoxyethyl → methoxyethyl | 7–9 | 24 h (pH 7) | Base-induced β-elimination |
- Stability is assessed via HPLC monitoring of degradation products. The tert-butyl group enhances steric protection at acidic pH, while the diethoxyethyl chain is prone to hydrolysis under basic conditions .
Q. What experimental approaches resolve contradictions in reported bioactivity data for analogs of tert-Butyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate?
- Methodological Answer :
- Comparative SAR Analysis : Structural analogs (e.g., methyl 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoate) are tested in parallel assays (e.g., enzyme inhibition, cytotoxicity). Discrepancies arise from differences in assay conditions (e.g., buffer ionic strength, cell line variability). Meta-analysis of published data identifies confounding variables, such as impurities (>90% purity threshold) or solvent artifacts (DMSO vs. aqueous) .
Q. How can researchers design experiments to evaluate the compound’s role as a protecting group in peptide synthesis?
- Methodological Answer :
- Protection/Deprotection Efficiency :
- Step 1 : Couple the compound to a model peptide (e.g., Gly-Ala) using DCC/HOBt activation.
- Step 2 : Deprotect with TFA (20% in DCM) and quantify free amine via ninhydrin assay or LC-MS.
- Efficiency Metrics : >90% deprotection yield within 1 h indicates suitability for solid-phase synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
